

Application Note: Analysis of Shisonin using UPLC-ESI-IT-TOF-MSn

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Shisonin*

Cat. No.: B1232578

[Get Quote](#)

Abstract

This application note details a robust and sensitive method for the identification and structural characterization of **Shisonin** from *Perilla frutescens* var. *acuta* extract using Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Ion Trap Time-of-Flight Mass Spectrometry (UPLC-ESI-IT-TOF-MSn). This method provides high-resolution separation and multi-stage fragmentation, enabling confident identification of **Shisonin** and related anthocyanins without the need for external standards. The protocol is intended for researchers, scientists, and drug development professionals working on the analysis of complex natural products.

Introduction

Shisonin (Cyanidin 3-O-(6-O-p-coumaroyl)glucoside-5-O-glucoside) is a prominent anthocyanin found in *Perilla frutescens*, a plant with a history of use in traditional medicine and as a food colorant. The analysis of such complex glycosylated and acylated flavonoids requires advanced analytical techniques. UPLC offers rapid and high-resolution separation of structurally similar compounds, while ESI-IT-TOF-MSn provides accurate mass measurements and detailed fragmentation information for structural elucidation. This application note provides a comprehensive protocol for the analysis of **Shisonin**, from sample preparation to data interpretation.

Experimental Protocols

Sample Preparation

A simple and effective solid-phase extraction (SPE) method is employed to extract and purify anthocyanins from the plant matrix, minimizing interference and enhancing analytical sensitivity.

- Materials:

- Lyophilized powder of *Perilla frutescens* var. *acuta* leaves
- Methanol
- Formic acid
- Ultrapure water
- SPE C18 cartridges

- Protocol:

- Weigh 1.0 g of lyophilized *Perilla frutescens* powder.
- Extract with 20 mL of methanol containing 0.1% formic acid.
- Sonicate the mixture for 30 minutes in a water bath.
- Centrifuge the extract at 4000 rpm for 15 minutes.
- Collect the supernatant. Repeat the extraction process twice more.
- Combine the supernatants and evaporate to dryness under vacuum at 40°C.
- Dissolve the residue in 10 mL of ultrapure water containing 0.1% formic acid.
- Activate an SPE C18 cartridge with 5 mL of methanol followed by 5 mL of acidified water (0.1% formic acid).
- Load the dissolved extract onto the SPE cartridge.

- Wash the cartridge with 10 mL of acidified water to remove sugars and other polar impurities.
- Elute the anthocyanins with 5 mL of acidified methanol (0.1% formic acid).
- Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for UPLC analysis.

UPLC-ESI-IT-TOF-MSn Analysis

- Instrumentation:

- UPLC system coupled to an ESI-IT-TOF mass spectrometer.

- UPLC Conditions:

- Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

- Mobile Phase A: 0.1% Formic acid in water

- Mobile Phase B: 0.1% Formic acid in acetonitrile

- Gradient: A linear gradient from 5% to 25% B over 30 minutes.

- Flow Rate: 0.3 mL/min

- Column Temperature: 40°C

- Injection Volume: 2 µL

- Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)

- Nebulizing Gas (N2) Flow: 1.5 L/min

- Drying Gas (N2) Flow: 10 L/min

- Heat Block Temperature: 200°C

- Interface Temperature: 250°C
- Capillary Voltage: -3.5 kV
- Detector Voltage: 1.6 kV
- MS Scan Range: m/z 100-1500
- MSn Fragmentation: Collision-Induced Dissociation (CID) with argon as the collision gas. Collision energy was optimized for the specific ions.

Data Presentation

The following tables summarize the quantitative data obtained for **Shisonin** and related compounds from the analysis of *Perilla frutescens* extract.

Table 1: UPLC-MS Identification of Anthocyanins in *Perilla frutescens* Extract

Peak	Compound Name	Retention Time (min)	Observed [M]+ (m/z)	Molecular Formula
1	Cis-shisonin	18.5	757.1982	C36H37O18+
2	Shisonin	20.2	757.1982	C36H37O18+
3	Malonyl-cis-shisonin	21.8	843.2088	C39H39O21+
4	Malonyl-shisonin	22.5	843.2088	C39H39O21+

Data extracted from a study by He et al. (2015).[\[1\]](#)[\[2\]](#)

Table 2: MSn Fragmentation Data for **Shisonin**

Precursor Ion [M]+ (m/z)	MS2 Fragment Ions (m/z)	MS3 Fragment Ions (from m/z 611.14)
757.1982	611.14, 449.11, 287.05	449.11, 287.05

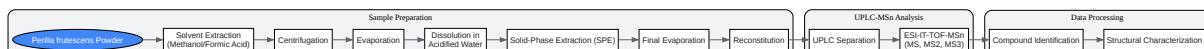
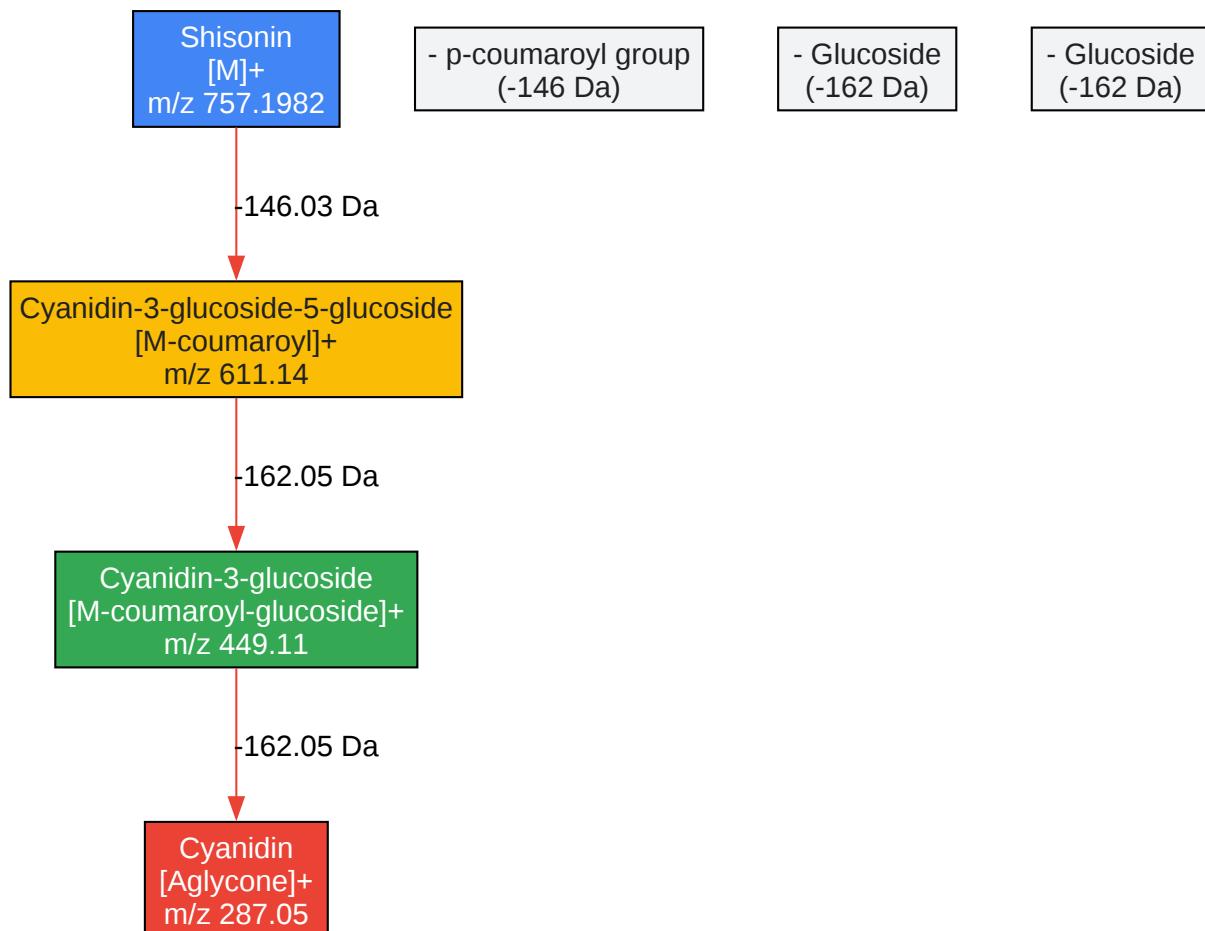

Data extracted from a study by He et al. (2015).[\[1\]](#)[\[2\]](#)

Table 3: Representative Method Validation Parameters for UPLC-MS/MS Analysis of Similar Compounds

Parameter	Typical Value
Linearity (r^2)	> 0.995
Limit of Detection (LOD)	0.001–2 ng/mL
Limit of Quantification (LOQ)	0.005–4 ng/mL
Precision (RSD%)	< 15%
Accuracy (Recovery %)	85–115%


Note: These are typical values for UPLC-MS/MS methods for quantifying plant-derived compounds and serve as a general guideline.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Shisonin** analysis.

[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway of **Shisonin**.

Discussion

The UPLC-ESI-IT-TOF-MSn method provides a powerful tool for the analysis of **Shisonin** in complex matrices. The high-resolution separation capabilities of UPLC allow for the differentiation of isomers such as **Shisonin** and **cis-shisonin**, which may not be achievable with conventional HPLC.^{[1][2]} The accurate mass measurement provided by the TOF analyzer

enables the determination of elemental compositions, adding a high degree of confidence to compound identification.

The multi-stage fragmentation (MSn) capabilities of the ion trap are particularly valuable for the structural elucidation of complex molecules like **Shisonin**. As illustrated in the fragmentation pathway diagram, the initial loss of the p-coumaroyl group (146 Da) is observed, followed by the sequential loss of the two glucose moieties (162 Da each), ultimately yielding the cyanidin aglycone (m/z 287.05). This characteristic fragmentation pattern is a key diagnostic feature for the identification of acylated and glycosylated anthocyanins.[\[1\]](#)[\[2\]](#)

Conclusion

The UPLC-ESI-IT-TOF-MSn method described in this application note is highly effective for the detailed analysis of **Shisonin** and other related anthocyanins in *Perilla frutescens* extract. The protocol provides a comprehensive workflow from sample preparation to structural characterization. This approach can be readily adapted for the analysis of similar compounds in other natural products, making it a valuable tool for researchers in the fields of phytochemistry, food science, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Characterization of Anthocyanins in *Perilla frutescens* var. *acuta* Extract by Advanced UPLC-ESI-IT-TOF-MSn Method and Their Anticancer Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shisonin | C36H37O18+ | CID 5282068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Integrated metabolomic and transcriptomic analyses reveal molecular response of anthocyanins biosynthesis in perilla to light intensity [frontiersin.org]

- To cite this document: BenchChem. [Application Note: Analysis of Shisonin using UPLC-ESI-IT-TOF-MSn]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1232578#uplc-esi-it-tof-msn-analysis-of-shisonin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com